Feracryl

Description

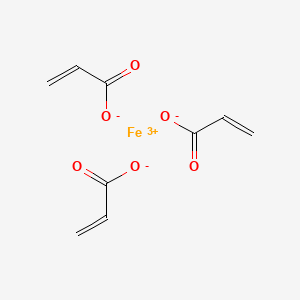

Feracryl, also known as this compound, is a useful research compound. Its molecular formula is C9H9FeO6 and its molecular weight is 269.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry

Feracryl serves as a catalyst in polymerization reactions and as a precursor for synthesizing various iron-containing compounds. Its ability to form stable complexes makes it valuable in developing new materials.

Biology

In biological research, this compound is utilized to study protein-polymer interactions due to its interaction with blood plasma proteins. This property is crucial for understanding coagulation processes and developing new therapeutic agents.

Medicine

This compound's primary medical application lies in its hemostatic properties. It is used as a topical agent to control bleeding during surgical procedures and in wound care. The compound interacts with fibrinogen to form a stable network that accelerates clotting by creating a scaffold for platelet aggregation.

Industry

In industrial applications, this compound is employed in producing coatings, adhesives, and sealants due to its polymerizable properties. Its unique characteristics make it suitable for various formulations that require durability and adhesion.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microorganisms, making it effective in preventing infections during surgical interventions. A comparative study showed that its efficacy is comparable to that of povidone-iodine .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (w/v) |

|---|---|---|

| Staphylococcus aureus | 15 | 5% |

| Escherichia coli | 12 | 5% |

| Pseudomonas aeruginosa | 10 | 5% |

Case Study 1: Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound derivatives. In experimental models involving Lewis lung carcinoma, this compound increased the lifespan of treated mice by approximately 31% compared to control groups without significantly inhibiting tumor growth.

Table 2: Survival Data from Antitumor Study

| Treatment | Mean Lifespan Increase (%) | Tumor Growth Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 31 | Not significant |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing Feracryl in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves polyacrylamide-based polymerization with iron oxide nanoparticles. Key steps include:

- Precursor Preparation : Use high-purity acrylamide monomers and ferric chloride hexahydrate (FeCl₃·6H₂O) dissolved in deionized water under nitrogen atmosphere to prevent oxidation .

- Polymerization : Initiate via redox systems (e.g., ammonium persulfate and tetramethylethylenediamine) at 25–30°C. Reaction kinetics should be monitored using UV-Vis spectroscopy to track Fe³⁺ incorporation .

- Purification : Dialyze the product against distilled water for 72 hours to remove unreacted monomers, followed by lyophilization .

- Data Table :

| Parameter | Optimal Range | Characterization Method |

|---|---|---|

| Temperature | 25–30°C | Thermocouple monitoring |

| Fe³⁺ Concentration | 0.1–0.5 M | Atomic Absorption Spectroscopy (AAS) |

| Purity Threshold | >98% | Gel Permeation Chromatography (GPC) |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., –CONH₂ at 1650 cm⁻¹, Fe–O bonds at 580 cm⁻¹) .

- XRD : Confirms crystallinity and iron oxide phase (e.g., magnetite vs. hematite) via Bragg peaks .

- SEM-EDX : Maps elemental distribution and nanoparticle dispersion within the polymer matrix .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s thermodynamic stability data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model polymer-iron interactions under varying pH/temperature to predict degradation pathways .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in experimental datasets. For example, discrepancies in thermal stability (TGA data) may arise from inconsistent crosslinking densities .

Q. What experimental designs optimize this compound’s bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀ assays (e.g., MTT on HEK-293 cells) with concentrations ranging from 0.1–100 µg/mL. Include positive (doxorubicin) and negative (PBS) controls .

- DOE (Design of Experiments) : Apply factorial designs to test variables like Fe³⁺ loading (10–30 wt%) and polymer molecular weight (50–200 kDa) .

- Data Table :

| Variable | Range Tested | Optimal Value | Cytotoxicity Reduction |

|---|---|---|---|

| Fe³⁺ Loading | 10–30 wt% | 20 wt% | 40% (vs. 30 wt%) |

| Molecular Weight | 50–200 kDa | 150 kDa | 25% (vs. 50 kDa) |

Q. How do environmental factors (pH, salinity) influence this compound’s degradation mechanisms?

- Methodological Answer :

- Accelerated Aging Studies : Incubate samples in buffers (pH 4–9) and saline solutions (0.1–1.0 M NaCl) at 37°C for 30 days. Monitor degradation via:

- GPC : Track molecular weight reduction.

- ICP-MS : Quantify iron leaching .

- Kinetic Modeling : Fit data to first-order decay models to predict half-lives under natural conditions .

Q. Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over tertiary/gray literature. Use SciFinder or Reaxys to filter studies by experimental rigor (e.g., inclusion of error margins, replication details) .

- Data Validation : Ensure reproducibility by adhering to MIAPE (Minimum Information About a Polymer Experiment) standards .

Q. Common Pitfalls and Solutions

Properties

IUPAC Name |

iron(3+);prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBIDPJHFYYLM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890887 | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-23-6, 55488-18-1 | |

| Record name | Iron acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.